2-Phenyl-2-propylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propylthiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylthiazolidine typically involves the reaction of a primary amine with a thiol and an aldehyde or ketone. One common method is the condensation of 2-phenylpropanal with cysteamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalysts and solvents to improve yield and selectivity. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst and dichloromethane (CH2Cl2) as a solvent at low temperatures can result in high yields and excellent enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-propylthiazolidine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-propylthiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Thiazolidine: The parent compound with a simpler structure.
2-Phenylthiazolidine: Lacks the propyl group, resulting in different reactivity and biological activity.
2-Propylthiazolidine:
Uniqueness: 2-Phenyl-2-propylthiazolidine is unique due to the presence of both phenyl and propyl groups, which enhance its lipophilicity and ability to interact with hydrophobic biological targets. This dual substitution also allows for greater versatility in chemical modifications and applications .
Properties
CAS No. |
116112-96-0 |
---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-phenyl-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-2-8-12(13-9-10-14-12)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI Key |
SXLITDTVXZWHGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.